molecular formula C16H24O6 B3049196 Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- CAS No. 197513-69-2

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-

Cat. No.: B3049196
CAS No.: 197513-69-2
M. Wt: 312.36 g/mol
InChI Key: BTPTYEGOHOHWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- is an organic compound with the molecular formula C16H24O6 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of a benzaldehyde moiety attached to a polyether chain, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- typically involves the reaction of benzaldehyde with a polyether chain containing multiple ethylene oxide units. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the proper formation of the desired product . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Chemical Reactions Analysis

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- involves its interaction with molecular targets such as enzymes and receptors. The polyether chain allows for unique binding interactions, which can influence the compound’s biological activity. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar compounds to Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- include other benzaldehyde derivatives and polyether compounds. For example:

    Benzaldehyde, 4-(2,5,8,11-tetraoxadodec-1-yloxy)-: This compound has a shorter polyether chain, which may affect its reactivity and applications.

    Benzaldehyde, 4-(3,6,9,12,15-pentaoxapentadec-1-yloxy)-: This compound has a longer polyether chain, potentially leading to different chemical and biological properties.

The uniqueness of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- lies in its specific polyether chain length, which can influence its solubility, reactivity, and interactions with other molecules .

Properties

IUPAC Name

4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-18-6-7-19-8-9-20-10-11-21-12-13-22-16-4-2-15(14-17)3-5-16/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPTYEGOHOHWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622193
Record name 4-[(2,5,8,11-Tetraoxatridecan-13-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197513-69-2
Record name 4-[(2,5,8,11-Tetraoxatridecan-13-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-
Reactant of Route 2
Reactant of Route 2
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-
Reactant of Route 3
Reactant of Route 3
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-
Reactant of Route 4
Reactant of Route 4
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-
Reactant of Route 5
Reactant of Route 5
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-
Reactant of Route 6
Reactant of Route 6
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.